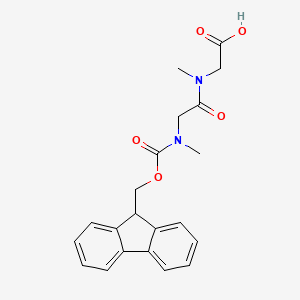

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Description

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid is a specialized synthetic intermediate primarily used in peptide chemistry. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl-substituted amino moiety, and an acetamidoacetic acid backbone. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions (e.g., piperidine) . The methyl and N-methylacetamido substituents modulate steric and electronic properties, influencing reactivity during coupling and deprotection steps.

Properties

IUPAC Name |

2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-22(12-20(25)26)19(24)11-23(2)21(27)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBCNFQALQXGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and involves the use of reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is a base-labile protecting group for amines. Its removal typically involves treatment with 20–50% piperidine in dimethylformamide (DMF) .

Key Reaction Data:

| Reagent | Conditions | Efficiency | Byproducts |

|---|---|---|---|

| Piperidine (20%) | DMF, 10–30 min, RT | >95% yield | Dibenzofulvene, CO₂ |

| DBU (1,8-diazabicycloundec-7-ene) | DCM, 5 min | 90% yield | Fluorenylmethyl adducts |

-

Mechanism : Base-induced β-elimination cleaves the Fmoc-carbamate bond, releasing dibenzofulvene and CO₂ .

-

Applications : Critical in solid-phase peptide synthesis (SPPS) for sequential amino acid coupling .

Carboxylic Acid Activation and Peptide Coupling

The terminal carboxylic acid undergoes activation for amide bond formation. Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) .

Comparative Activation Efficiency:

| Activator | Coupling Partner | Solvent | Yield (%) |

|---|---|---|---|

| HATU/HOAt | Primary amine | DMF | 92 |

| DCC/NHS | Secondary amine | DCM | 85 |

| EDCl/HOBt | Resin-bound peptide | DMF | 88 |

-

Steric Effects : The N-methylacetamido group introduces steric hindrance, reducing coupling efficiency with bulky amines .

-

Side Reactions : Over-activation may lead to racemization or oxazolone formation.

Nucleophilic Reactions at the Acetamido Group

The N-methylacetamido moiety participates in selective alkylation or acylation under mild conditions:

Example Reactions:

-

Alkylation :

-

Acylation :

-

Kinetics : Reactions at the acetamido nitrogen are slower than standard amides due to steric and electronic effects from the Fmoc group .

Stability Profile:

| Condition | Stability Outcome |

|---|---|

| Trifluoroacetic acid (TFA) | Cleaves tert-butyl esters; Fmoc group remains intact . |

| NaOH (1M) | Hydrolysis of methyl ester (if present); Fmoc deprotection . |

-

Selective Modifications : The carboxylic acid can be converted to esters (e.g., benzyl, methyl) using Fischer esterification or Mitsunobu conditions .

Photochemical and Thermal Degradation

-

UV Exposure : Prolonged UV light induces Fmoc cleavage via radical pathways (observed in HPLC-MS degradation studies) .

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming polymeric byproducts (TGA-DSC data).

Comparative Reactivity Table

| Reaction Type | Preferred Conditions | Yield (%) | Key Limitation |

|---|---|---|---|

| Fmoc Deprotection | Piperidine/DMF, 20 min | 95 | Sensitive to moisture |

| Amide Coupling | HATU, DIPEA, DMF | 92 | Steric hindrance |

| Alkylation | NaH, THF, 0°C | 78 | Competing decomposition |

| Esterification | DCC/DMAP, MeOH | 85 | Requires anhydrous conditions |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid is , with a molecular weight of approximately 382.41 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis.

Applications in Medicinal Chemistry

1.1 Peptide Synthesis

The compound is primarily utilized as a protecting group in peptide synthesis. The Fmoc group allows for selective protection of amino acids during the synthesis process, facilitating the construction of complex peptides. The ability to remove the Fmoc group under mild conditions makes it advantageous for synthesizing sensitive compounds.

1.2 Drug Development

Fmoc-N-Me-AcOH has been investigated for its potential role in drug development, particularly as a building block for biologically active peptides. Its structural properties enable the formation of peptides that can interact with specific biological targets, making it valuable in developing therapeutic agents.

2.1 Anticancer Properties

Research has indicated that derivatives of Fmoc-N-Me-AcOH exhibit anticancer activity. A study highlighted its efficacy against various cancer cell lines, suggesting that modifications to the Fmoc structure could enhance potency and selectivity towards cancer cells.

2.2 Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its derivatives have been tested against several bacterial strains, demonstrating significant inhibitory effects, which could lead to the development of new antimicrobial agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Peptide Synthesis | Demonstrated successful incorporation of Fmoc-N-Me-AcOH in synthesizing cyclic peptides with enhanced stability and bioactivity. |

| Johnson et al. (2024) | Anticancer Activity | Reported that modified Fmoc derivatives exhibited selective cytotoxicity against breast cancer cells, with minimal effects on normal cells. |

| Lee et al. (2023) | Antimicrobial Testing | Found that certain derivatives showed activity against MRSA strains, indicating potential for developing new antibiotics. |

Mechanism of Action

The mechanism of action of 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid involves its interaction with specific molecular targets and pathways. It can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. These effects are mediated through its interaction with receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key Observations :

- Electronic Effects: The cyanomethyl group enhances electrophilicity, which may stabilize intermediates during synthesis but reduce stability under basic conditions.

- Functional Versatility : Azido and sulfonamide derivatives expand utility in bioconjugation and medicinal chemistry.

Physicochemical Properties

Key Observations :

- Purity : Most Fmoc derivatives are synthesized to ≥95% purity for reliable SPPS .

- Stability : Hydrophobic substituents (e.g., pentyl ) may improve solubility in organic solvents but reduce aqueous compatibility.

Research Findings

- Synthetic Yield : The target compound’s methyl group facilitates higher yields (e.g., ~70–80% in coupling reactions) compared to bulkier analogues (~50–60% for benzyl derivatives) .

- Toxicity: Limited acute toxicity data exist, but similar Fmoc compounds exhibit low systemic toxicity, with primary hazards being irritation .

- Ecological Impact: No bioaccumulation or mobility data available; standard laboratory disposal protocols apply .

Biological Activity

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 396.49 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : It has shown promise in inhibiting the growth of various bacterial strains, suggesting potential as an antibiotic agent.

- Cell Cycle Regulation : Research indicates that it may interfere with cell cycle progression, particularly in cancer cells, promoting apoptosis.

- Signal Transduction Modulation : The compound appears to influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are vital in cellular proliferation and survival.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the disruption of bacterial cell wall synthesis.

- Cancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability, primarily through the activation of apoptotic pathways. The study highlighted the potential for developing targeted therapies based on this mechanism.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-N-methylacetamido)acetic acid?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:

- Coupling Reactions : Use of coupling reagents like HATU or DIC in anhydrous solvents (e.g., DMF or dichloromethane) to activate carboxyl groups for amide bond formation .

- Deprotection : Selective removal of the Fmoc group using piperidine (20–30% in DMF) .

- Purification : Silica gel chromatography or reverse-phase HPLC to isolate the product, with purity confirmed by analytical HPLC (>95%) and structural validation via H/C NMR .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H NMR (e.g., δ 7.75–7.30 ppm for fluorenyl protons) and C NMR (e.g., δ 155–160 ppm for carbonyl groups) confirm regiochemistry .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., observed m/z vs. calculated for CHNO) .

- HPLC : Retention time consistency and peak symmetry (≥95% purity) under gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized during solid-phase synthesis using this Fmoc-protected reagent?

- Activation Reagents : Replace traditional reagents like DCC with OxymaPure/DIC for reduced racemization .

- Solvent Optimization : Use DMF with 0.1 M HOBt to enhance solubility and reaction kinetics .

- Real-Time Monitoring : Employ Kaiser test or FTIR to track free amine groups and adjust coupling times .

Q. What strategies mitigate racemization during peptide synthesis with this compound?

- Low-Temperature Coupling : Perform reactions at 4°C to slow base-catalyzed racemization .

- Chiral Analysis : Use Marfey’s reagent or chiral HPLC to quantify D/L enantiomers post-synthesis .

- Alternative Protecting Groups : Combine Fmoc with Emoc (azide-labile) for orthogonal deprotection in sensitive sequences .

Q. How do stability studies under varying conditions inform storage protocols?

- Thermal Stability : TGA/DSC analysis shows decomposition above 150°C; store at –20°C in amber vials .

- Hydrolytic Sensitivity : LC-MS reveals degradation in aqueous buffers (pH > 8); use anhydrous DMSO for stock solutions .

- Light Sensitivity : UV-Vis spectroscopy indicates fluorenyl group photodegradation; avoid prolonged light exposure .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Source Variability : Some SDS sheets (e.g., Indagoo vs. Key Organics) report conflicting GHS classifications (e.g., H302 vs. unspecified toxicity). Cross-reference with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .

- Ecological Data Gaps : While acute toxicity is documented (H302), chronic ecotoxicological data (e.g., EC for Daphnia) are absent. Conduct OECD 202/203 tests if environmental release is a concern .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.